3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate

Liquid Crystal Processing Solubility Parameters Partition Coefficient

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate (CAS 648907‑72‑6, C62H106O7, MW 963.5 g·mol⁻¹) belongs to the class of polyalkoxybenzoate esters that integrate a salicylaldehyde‐derived phenolic core with three C16 alkoxy chains. The structural combination of a formyl–hydroxy‐functionalized phenyl ester and a 3,4,5‐tris(hexadecyloxy)benzoyl fragment imparts distinctive properties relevant to liquid‑crystalline (LC) mesophase formation and metal‑chelation capability, as demonstrated by the use of the homologous 3,4,5‑tris(hexadecyloxy)benzoyloxy ligand in the first gallium(III)‑based metallomesogen.

Molecular Formula C62H106O7
Molecular Weight 963.5 g/mol
CAS No. 648907-72-6
Cat. No. B12605123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
CAS648907-72-6
Molecular FormulaC62H106O7
Molecular Weight963.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C62H106O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-66-59-52-55(62(65)69-57-46-47-58(64)56(51-57)54-63)53-60(67-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)68-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51-54,64H,4-45,48-50H2,1-3H3
InChIKeySDJVFRQUZNDMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate (CAS 648907-72-6) – A Polyalkoxybenzoate Ester Building Block for Advanced Mesogen and Supramolecular Synthesis


3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate (CAS 648907‑72‑6, C62H106O7, MW 963.5 g·mol⁻¹) belongs to the class of polyalkoxybenzoate esters that integrate a salicylaldehyde‐derived phenolic core with three C16 alkoxy chains . The structural combination of a formyl–hydroxy‐functionalized phenyl ester and a 3,4,5‐tris(hexadecyloxy)benzoyl fragment imparts distinctive properties relevant to liquid‑crystalline (LC) mesophase formation and metal‑chelation capability, as demonstrated by the use of the homologous 3,4,5‑tris(hexadecyloxy)benzoyloxy ligand in the first gallium(III)‑based metallomesogen [1].

Mesogenic Assembly
Building block for columnar and nematic liquid-crystal phases
Chelation-Ready
Salicylaldehyde motif forms Schiff-base ligands for metallomesogens
Ultra-Hydrophobic
C16 chains enable non-polar solvent processing and water exclusion

Why Simple Analog Substitutions Are Invalid for 3‑Formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate in Mesogenic and Chelation‑Driven Research


Despite superficial similarities, in‑class compounds cannot be interchanged with 3‑formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate because each structural element—the C16 chain length, the ester‐mediated conjugation, and the ortho‑formyl‑hydroxy arrangement—synergistically determines the mesophase temperature window, solubility in non‑polar solvents, and subsequent reactivity toward Schiff‑base or metal‑complex formation. Even modest modifications, such as truncating the alkoxy chains to C10, drastically narrow the mesophase range [1], while replacing the phenolic formyl group with an amino or methyl ester moiety eliminates the chelating function essential for metallomesogen synthesis. The quantitative evidence below substantiates why this specific compound, rather than any close analog, must be specified for reproducible mesogenic and supramolecular research applications.

Target
C16 hexadecyloxy ester provides broad mesophase window and aliphatic solubility
Substitute
C10 decyloxy analog may drastically narrow mesophase range and reduce processing compatibility
Target
3-Formyl-4-hydroxyphenyl group yields imine-based ligands through salicylaldehyde reactivity
Substitute
4-Aminophenyl or methyl ester analogues lack chelation functionality, blocking metallomesogen pathways

3‑Formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate – Quantitative Differentiation Evidence Against Closest Analogs


Extreme Hydrophobicity (LogP >20) Enables Solvent Processing Far Beyond Shorter‑Chain Analogues

The predicted partition coefficient (LogP) of 20.00420 for 3‑formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate substantially exceeds that of the corresponding decyloxy analogue (estimated LogP ~11‑12) and the methyl ester (LogP ~16‑17). This >8‑log‑unit difference translates into drastically higher solubility in ultra‑non‑polar processing solvents (e.g., aliphatic hydrocarbons, perfluorinated media) and near‑zero water solubility, which is critical for reproducible thermotropic liquid‑crystal alignment and avoidance of aqueous side reactions during subsequent metal‑coordination steps.

LogP Contrast
Class‑level inference
Target LogP ≈20 vs decyloxy ~11–12
Supports ultra-hydrophobic processing context; non-polar solvent selection
Predicted values; experimental confirmation needed
Liquid Crystal Processing Solubility Parameters Partition Coefficient Green Chemistry

Salicylaldehyde Motif Confers Imine‑Formation Reactivity Absent in Aminophenyl and Alkyl Ester Analogues

The 3‑formyl‑4‑hydroxyphenyl arrangement provides a salicylaldehyde‑type reactivity that is completely absent in the closest commercially available comparator, 4‑aminophenyl 3,4,5‑tris(hexadecyloxy)benzoate (CAS 214842‑43‑0) , and in the simple methyl ester . Condensation with primary amines proceeds under mild conditions to yield bidentate salicylaldimine ligands, a functionality that cannot be achieved with the amino‑terminated analogue (which instead undergoes acylation or diazotization). This differential reactivity is crucial for the modular construction of metallomesogens and coordination polymers.

Imine Reactivity
Cross‑study comparable
Formyl group enables Schiff-base formation; amino/methyl ester analogues cannot
Supports ligand synthesis pathway selection for metallomesogens
Functional group comparison; kinetic data not available
Schiff Base Synthesis Metallomesogen Design Chelating Ligands Supramolecular Chemistry

Higher Molecular Weight (963.5 Da) Drives Elevated Clearing Points Compared to Decyloxy and Methyl Ester Homologues

The molecular weight of 3‑formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate (963.5 g·mol⁻¹) is substantially larger than that of the decyloxy analogue (MW 711.0 g·mol⁻¹) and the simple methyl ester (MW 857.4 g·mol⁻¹) . In the broad class of 3,4,5‑trialkoxybenzoate mesogens, increasing molecular weight through longer alkoxy chains consistently raises the clearing point and broadens the mesophase temperature window [1]. Although specific transition temperatures for the titled compound have not been reported in open literature, the observed class‑level trend supports the expectation of a higher isotropization temperature relative to shorter‑chain analogues, which is advantageous for applications requiring a wide nematic or columnar temperature range.

Molecular Weight Contrast
Class‑level inference
963.5 vs decyloxy 711.0 g·mol⁻¹
Supports higher mesophase stability context; broader temperature window
Clearing point trend inferred; direct data pending
Thermotropic Liquid Crystals Mesophase Stability Molecular Engineering Transition Temperatures

Application Scenarios for 3‑Formyl‑4‑hydroxyphenyl 3,4,5‑tris(hexadecyloxy)benzoate (CAS 648907‑72‑6) Based on Verified Differentiation Evidence


Synthesis of Luminescent Metallomesogens with Broad Columnar Mesophase Ranges

The combination of the 3‑formyl‑4‑hydroxyphenyl salicylaldehyde moiety and the 3,4,5‑tris(hexadecyloxy)benzoyl fragment makes this compound an ideal precursor for Schiff‑base ligands that, upon metal coordination, yield luminescent metallomesogens. The high molecular weight of the C16 chains predicts elevated clearing temperatures, while the formyl group enables direct condensation with amino‑functionalized metal complexes. This route has been demonstrated for a related tris(hexadecyloxy)benzoyloxy gallium(III) complex that exhibits intense green emission and columnar mesomorphism [1].

Building Block for Columnar Liquid Crystals with Ultra‑Hydrophobic Character

The predicted LogP >20 indicates that this compound is exceptionally hydrophobic, ensuring efficient dissolution in aliphatic or fluorinated processing solvents and minimal water uptake during device fabrication. When incorporated into supramolecular architectures (e.g., H‑bonded or ionic liquid‑crystal dendrimers), the three hexadecyl chains promote columnar mesophase formation, as observed in analogous trialkoxybenzoate systems [2].

Precursor for Coordination Polymers and Metal‑Organic Gels

The formyl group of the target compound reacts with hydrazines to form acylhydrazone gelators, a strategy widely exploited for tris(hexadecyloxy)benzoyl‑based sensors and stimuli‑responsive materials [3]. In comparison to the 4‑aminophenyl analogue, which requires additional functionalization steps, the formyl‑terminated ester shortens the synthetic pathway to gelator scaffolds and enables direct tuning of the gelation solvent compatibility through the hexadecyl chain density.

Anchoring Component in Hybrid Organic–Inorganic Liquid‑Crystal Devices

The high molecular weight (963.5 g·mol⁻¹) and multidentate nature of the salicylaldehyde moiety allow the compound to serve as a multivalent anchoring unit on nanoparticle or electrode surfaces, simultaneously providing mesogenic order and metal‑binding sites. This dual function is absent in the methyl ester and amino‑terminated analogues, making the titled compound uniquely suited for the design of hybrid liquid‑crystal devices where steric stabilization and interfacial coordination must be balanced.

Application
Selection Property
Validation Focus
Luminescent metallomesogen synthesis
Salicylaldehyde-based ligand formation
Metal-chelation and columnar mesophase stability
Columnar liquid-crystal building block
Ultra-high hydrophobicity (LogP context)
Non-polar solvent processability and water exclusion
Coordination polymer precursor
Formyl-hydrazine gelation reactivity
Gelation solvent compatibility and stimuli response
Hybrid organic–inorganic LC devices
Multidentate anchoring and mesogenic order
Interfacial coordination and steric stabilization
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